2-Chloro-4,6-dimethylnicotinamide
Overview
Description
2-Chloro-4,6-dimethylnicotinamide: is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is a derivative of nicotinamide, which is an amide form of nicotinic acid. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4,6-dimethylnicotinamide typically involves the following steps:
Esterification Reaction: 2-Chloronicotinic acid is reacted with methanol to form 2-Chloromethyl nicotinate.
Aminolysis Reaction: The 2-Chloromethyl nicotinate is then reacted with dimethylamine in the presence of a catalyst to produce this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized by using specific catalysts and controlling reaction conditions to ensure high yield and purity. The process involves:
- Using 2-Chloronicotinic acid as the starting material.
- Conducting the esterification reaction with methanol.
- Performing the aminolysis reaction with dimethylamine under controlled conditions to minimize waste and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,6-dimethylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted nicotinamides can be formed.
Oxidation Products: Oxidized derivatives of nicotinamide.
Reduction Products: Reduced forms of nicotinamide, such as amines.
Scientific Research Applications
2-Chloro-4,6-dimethylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antibiofilm properties.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethylnicotinamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to bacterial enzymes, inhibiting their function and leading to antibacterial effects.
Pathways Involved: It may interfere with bacterial cell wall synthesis or protein synthesis, leading to cell death.
Comparison with Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Comparison:
- Uniqueness: 2-Chloro-4,6-dimethylnicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which can influence its chemical reactivity and biological activity.
- Differences: The presence of different substituents (e.g., chloro, bromo) on the aromatic ring can significantly alter the compound’s properties, such as its solubility, reactivity, and biological activity .
Properties
IUPAC Name |
2-chloro-4,6-dimethylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-4-3-5(2)11-7(9)6(4)8(10)12/h3H,1-2H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBAGQPBTCYTKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344562 | |
Record name | 2-Chloro-4,6-dimethylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140413-44-1 | |
Record name | 2-Chloro-4,6-dimethylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4,6-dimethylnicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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